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Compound of Interest

Compound Name: SH1573

Cat. No.: B15575963

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-leukemic activity of SH1573, a novel
mutant isocitrate dehydrogenase 2 (mIDH2) inhibitor, with other approved and investigational
therapies for acute myeloid leukemia (AML). The information presented is supported by
preclinical and clinical data to aid in the evaluation of SH1573 for research and development
purposes.

Executive Summary

SH1573 is a potent and selective inhibitor of the mIDH2 R140Q protein, a key driver in a
subset of AML cases.[1] Preclinical studies have demonstrated its efficacy in reducing the
oncometabolite 2-hydroxyglutarate (2-HG), inducing differentiation of leukemic cells, and
prolonging survival in animal models.[1] This guide compares the performance of SH1573 with
other mIDH inhibitors, namely Enasidenib (AG-221), Ivosidenib (AG-120), and Olutasidenib
(FT-2102), providing a comprehensive overview of their respective mechanisms, efficacy, and
developmental status.

Mechanism of Action: Targeting Mutant IDH2

Mutations in the IDH2 gene, particularly at the R140 and R172 residues, are found in
approximately 10-12% of AML patients.[2] These mutations lead to a neomorphic enzymatic
activity, converting a-ketoglutarate (a-KG) to the oncometabolite 2-HG.[2] Elevated levels of 2-
HG competitively inhibit a-KG-dependent dioxygenases, including histone and DNA
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demethylases, leading to epigenetic alterations that block hematopoietic differentiation and
promote leukemogenesis.[2]

SH1573 and other mIDH2 inhibitors act by selectively binding to the mutant IDH2 enzyme and
inhibiting its ability to produce 2-HG. This reduction in 2-HG levels is intended to restore normal
epigenetic regulation, leading to the differentiation of leukemic blasts into mature myeloid cells.

[1][3]
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Mutant IDH2 Signaling Pathway in AML
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Mutant IDH2 signaling pathway and the point of intervention for SH1573.
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Comparative Performance Data

The following tables summarize the available preclinical and clinical data for SH1573 and its

key comparators.

Table 1: In Vi i : hibi

2-HG
Compound Target Cell Line IC50 (nM) . Reference
Inhibition
mIDH2 TF-1 (mIDH2
SH1573 15.7 Potent [1]
R140Q R140Q)
Enasidenib TF-1 (mIDH2
mIDH2 23.9 Potent [1]
(AG-221) R140Q)
o US7MG
Ivosidenib
mIDH1 (mIDH1 12 Potent [4]
(AG-120)
R132H)
Olutasidenib Patient-
mIDH1 ) N/A Potent [5]
(FT-2102) derived

Table 2: In Vivo Efficacy in AML Xenograft Models
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Compound Model Dosing Key Outcomes Reference
Reduced 2-HG,
) ) induced
Patient-Derived 15, 45 mg/kg ] o
SH1573 ) differentiation, [1]
Xenograft (PDX) daily
prolonged
survival
Reduced 2-HG,
o induced
Enasidenib (AG- ) ) o
221) PDX 45 mg/kg daily differentiation, [1]
prolonged
survival
Reduced tumor
Ivosidenib (AG- Cell Line-Derived ] )
150 mg/kg daily 2-HG, induced [6]
120) Xenograft (CDX) ] o
differentiation
Olutasidenib (FT- 150 mg twice
PDX _ N/A [5]
2102) daily
Table 3: Clinical Trial Overview
Overall
Compound Phase Population Response Reference
Rate (ORR)
R/R AML with _
SH1573 Phase 1 ) Ongoing [7]
IDH2 mutation
Enasidenib (AG- R/R AML with
Approved ] 40.3% [819]
221) IDH2 mutation
R/R or newly
. _ 41.6% (R/R),
Ivosidenib (AG- diagnosed AML
Approved ) 42.9% (newly [4]
120) with IDH1 _
) diagnosed)
mutation
Olutasidenib (FT- R/R AML with
Approved ] 46% [5]
2102) IDH1 mutation
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Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate independent
validation and comparison.

Mutant IDH2 Enzymatic Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound
against the mutant IDH2 enzyme.

Materials:

Recombinant human mIDH2 R140Q enzyme

a-Ketoglutarate (a-KG)

NADPH

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.5, 150 mM NaCl, 10 mM MgCI2, 0.1% BSA)

Test compound (e.g., SH1573)

384-well microplate

Plate reader capable of measuring absorbance at 340 nm

Procedure:

o Prepare serial dilutions of the test compound in assay buffer.

Add 5 pL of the test compound dilutions to the wells of a 384-well plate.

Add 10 pL of a solution containing the mIDH2 R140Q enzyme to each well.

Incubate for 15 minutes at room temperature.

Initiate the reaction by adding 10 uL of a substrate solution containing a-KG and NADPH.
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Immediately measure the decrease in absorbance at 340 nm every minute for 30 minutes,
corresponding to the oxidation of NADPH.

Calculate the rate of reaction for each compound concentration.

Plot the reaction rates against the logarithm of the compound concentrations and fit the data
to a four-parameter logistic equation to determine the IC50 value.

2-HG Measurement in AML Cells by LC-MS/MS

Objective: To quantify the intracellular levels of 2-hydroxyglutarate (2-HG) in AML cells following

treatment with a test compound.

Materials:

AML cell line with an IDH2 mutation (e.g., TF-1 R140Q)
Test compound (e.g., SH1573)

Cell culture medium and supplements

Methanol

Internal standard (e.g., 13C5-2-HG)

Liguid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

Seed AML cells in a 6-well plate and treat with various concentrations of the test compound
for 72 hours.

Harvest the cells by centrifugation and wash with ice-cold PBS.

Lyse the cells by adding a cold methanol/water (80:20) solution containing the internal
standard.

Vortex and incubate on ice for 20 minutes.
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o Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

¢ Analyze the supernatant using an LC-MS/MS system equipped with a suitable column for
polar metabolite separation.

¢ Quantify the amount of 2-HG by comparing the peak area of the analyte to that of the
internal standard, using a standard curve for absolute quantification.

AML Cell Differentiation Assessment by Flow Cytometry

Objective: To evaluate the ability of a test compound to induce myeloid differentiation in AML
cells.

Materials:

AML cell line with an IDH2 mutation (e.g., TF-1 R140Q)
e Test compound (e.g., SH1573)
o Cell culture medium and supplements

o Fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., CD11b,
CD15)

e Flow cytometer

Procedure:

Treat AML cells with the test compound for 5-7 days.

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

Resuspend the cells in FACS buffer and add the fluorescently-conjugated antibodies.

Incubate for 30 minutes on ice in the dark.

Wash the cells to remove unbound antibodies.

Resuspend the cells in FACS buffer and analyze on a flow cytometer.
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» Quantify the percentage of cells expressing the differentiation markers (e.g., CD11b+,
CD15+) to assess the extent of myeloid differentiation.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical preclinical workflow for the evaluation of a novel anti-
leukemic agent like SH1573.
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Preclinical Experimental Workflow for Anti-Leukemic Drug Evaluation
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A typical preclinical experimental workflow for evaluating an anti-leukemic compound.
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Conclusion

SH1573 demonstrates a promising preclinical profile as a selective mIDH2 inhibitor with potent
anti-leukemic activity. Its ability to effectively reduce 2-HG levels and induce differentiation in
AML models is comparable, and in some aspects superior, to the approved mIDH2 inhibitor
Enasidenib. Further clinical investigation is warranted to fully elucidate its therapeutic potential
in patients with mIDH2-mutated AML. This guide provides a foundational framework for
researchers to design and interpret independent validation studies of SH1573 and other
emerging anti-leukemic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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